molecular formula C21H23NO2 B2989796 2-Phenoxy-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)propan-1-one CAS No. 2380043-68-3

2-Phenoxy-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)propan-1-one

Cat. No.: B2989796
CAS No.: 2380043-68-3
M. Wt: 321.42
InChI Key: ISKBSFDUBZEFOZ-UHFFFAOYSA-N
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Description

2-Phenoxy-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)propan-1-one is a complex organic compound featuring a spirocyclic structure. The spirocyclic framework is known for its rigidity and unique spatial arrangement, which can impart distinct biological and chemical properties to the molecule. This compound is of interest in various fields, including medicinal chemistry and drug design, due to its potential bioactivity and structural novelty.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common approach is the cycloaddition reaction to form the spirocyclic core, followed by functional group modifications to introduce the phenoxy and phenyl substituents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors for the cycloaddition and reduction steps, as well as automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenoxy-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)propan-1-one is unique due to its specific combination of a spirocyclic core with phenoxy and phenyl substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-phenoxy-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2/c1-16(24-19-10-6-3-7-11-19)20(23)22-14-21(15-22)12-18(13-21)17-8-4-2-5-9-17/h2-11,16,18H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKBSFDUBZEFOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC2(C1)CC(C2)C3=CC=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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